molecular formula C12H17N5 B1420189 3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 1174847-42-7

3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B1420189
CAS No.: 1174847-42-7
M. Wt: 231.3 g/mol
InChI Key: WHWREMNNCHGABA-UHFFFAOYSA-N
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Description

The compound “3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine” is a complex organic molecule that contains a pyrazole ring and a triazole ring. Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations . They exhibit various biological activities, high selectivities, and low toxicities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group . The herbicidal activity assays showed that some compounds had an excellent inhibition effect on barnyard grass in a greenhouse experiment .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The chemical compound 3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, due to its heterocyclic structure, is of significant interest in the synthesis of new pharmaceuticals with potential antimicrobial properties. Research indicates that derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. For example, a series of new compounds were synthesized through oxidative cyclization of related precursors promoted by iodine(III) reagents, demonstrating potent antimicrobial properties against various bacterial and fungal strains (Prakash et al., 2011). Similarly, another study synthesized a series of triazolo[4,3-b][1,3,4]thiadiazole derivatives bearing pyrazole moieties, showing significant antimicrobial activity, suggesting the potential of these derivatives as antimicrobial agents (Reddy et al., 2010).

Potential Anticancer Applications

Research into the anticancer potential of compounds related to this compound has yielded promising results. Certain derivatives have been synthesized and evaluated for their anticancer activities. For instance, new 3-heteroarylindoles, which may share structural similarities with the compound , were synthesized and showed moderate to high anticancer activity against the MCF-7 human breast carcinoma cell line, indicating their potential as anticancer agents (Abdelhamid et al., 2016).

Antiviral and Anti-HAV Activity

Compounds structurally related to this compound have also been explored for their antiviral properties. A novel series of pyrazole analogs, including various azolopyrimidines, displayed excellent and broad-spectrum antimicrobial activity, with some derivatives showing promising antiviral properties (Othman et al., 2020). Another study focused on synthesizing new triazolo[4,3-b]pyridazine derivatives, revealing some compounds with promising antiviral activity against the hepatitis A virus, highlighting the potential of these derivatives in antiviral therapy (Shamroukh & Ali, 2008).

Biochemical Analysis

Biochemical Properties

3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, modulating their activity and affecting the metabolism of other compounds . Additionally, it can bind to specific protein targets, altering their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation states and downstream signaling events . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its activity and efficacy . Long-term exposure to this compound has been associated with alterations in cellular processes, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, this compound has been shown to affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and metabolite levels . Additionally, it can influence the levels of key metabolites, such as ATP and NADH, thereby impacting cellular energy production and overall metabolic function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . For instance, it has been observed to bind to plasma proteins, affecting its distribution and bioavailability. Additionally, its transport across cellular membranes can be mediated by specific transporters, impacting its intracellular concentration and activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles, where it exerts its effects. For example, it has been shown to localize to the mitochondria, influencing mitochondrial function and energy production . Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can affect its subcellular localization and activity, directing it to specific sites within the cell.

Properties

IUPAC Name

3-[(5-methylpyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-10-6-7-13-17(10)9-12-15-14-11-5-3-2-4-8-16(11)12/h6-7H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWREMNNCHGABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC2=NN=C3N2CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 2
3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 3
3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 4
3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 5
3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 6
3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

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